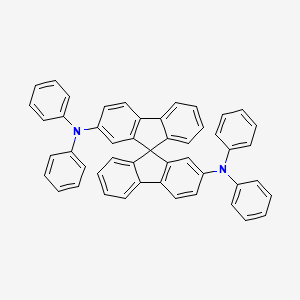

2,2'-Bis(diphenylamino)-9,9'-spirobifluorene

Description

Properties

IUPAC Name |

2-N,2-N,2-N',2-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2'-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H34N2/c1-5-17-35(18-6-1)50(36-19-7-2-8-20-36)39-29-31-43-41-25-13-15-27-45(41)49(47(43)33-39)46-28-16-14-26-42(46)44-32-30-40(34-48(44)49)51(37-21-9-3-10-22-37)38-23-11-4-12-24-38/h1-34H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSISXPKNIMGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=C6C=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H34N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for the 9,9'-Spirobifluorene Core

The unique architecture of the SBF core, featuring two perpendicular fluorene (B118485) systems linked by a common spiro carbon atom, imparts desirable properties like high thermal stability and good solubility. nycu.edu.tw Several key methodologies have been developed to construct this foundational structure.

Grignard reagent-mediated reactions offer a versatile route to the SBF core. A common strategy involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an o-bromohalobenzene in a solvent like methyl tetrahydrofuran. The resulting intermediate then reacts with a bromofluorenone. google.com This is followed by hydrolysis and an acid-catalyzed ring-closing reaction to yield the bromo-substituted 9,9'-spirobifluorene. google.com This method is advantageous due to the use of readily available and cost-effective starting materials. google.com Another approach involves the addition of a Grignard reagent derived from 2-bromobiphenyl (B48390) to 9-fluorenone, which also serves as a pathway to SBF precursors. rsc.org

Table 1: Grignard Reagent-Mediated Synthesis of Bromo-9,9'-spirobifluorene

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1 | o-Bromohalobenzene, Phenylmagnesium bromide | Methyl tetrahydrofuran | 50-100°C, Inert atmosphere | Aryl magnesium halide intermediate |

| 2 | Intermediate from Step 1, Bromofluorenone | Ether | Reflux | Precursor solid |

| 3 | Precursor solid from Step 2 | Mixed Acid (e.g., Acetic acid/HCl) | Acid catalysis | Bromo-9,9'-spirobifluorene |

This table summarizes a synthetic pathway described in patent literature. google.com

Acid-catalyzed dehydrative cyclization provides a direct and efficient method for forming the spirobifluorene framework. This approach can involve the coupling of biaryls with fluorenones promoted by strong acids. nih.gov Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or triflic acid (CF₃SO₃H) have proven to be particularly effective, enabling the reaction to proceed under relatively mild conditions and without the need for pre-halogenated or metalated substrates. nih.govrsc.org The use of a superacid like triflic acid can lead to high yields and reduced reaction times, often eliminating the need for heating. acs.org This method works by promoting the intramolecular Friedel-Crafts reaction of precursor molecules, such as substituted fluorenols. acs.org

A powerful one-step synthesis of the SBF core involves a double intramolecular electrophilic aromatic substitution (EAS) reaction. nih.govacs.org In this process, a precursor like a bis-biphenyl methanone (B1245722) is treated with a strong acid, such as methanesulfonic acid (MsOH). nih.govacs.org The acid facilitates a double cyclization event, leading directly to the spirobifluorene structure in good yields. acs.org This strategy is particularly useful for preparing disubstituted SBF derivatives, such as the crucial intermediate 2,2'-dibromo-9,9'-spirobifluorene (B1249592). acs.org The conversion requires strong acidic conditions to enhance the electrophilic character of the central carbon and to promote the dehydration of the carbinol intermediate. nih.govacs.org

Strategies for Functionalization of the Spirobifluorene Skeleton

Once the SBF core is assembled, the next critical phase is the introduction of diphenylamino moieties. This functionalization is key to tuning the electronic properties of the final compound for applications in organic electronics.

The precise placement of diphenylamino groups on the SBF skeleton is crucial for the material's performance. The 2,2' and 7,7' positions are common targets for functionalization. The synthesis typically proceeds through a halogenated intermediate, most commonly 2,2'-dibromo-9,9'-spirobifluorene. nih.gov This dibrominated precursor serves as a versatile handle for introducing various donor and acceptor groups, including diphenylamines, at specific sites. nih.gov This regioselective functionalization allows for the creation of molecules with tailored hole-transporting and electron-transporting capabilities.

The attachment of diphenylamine (B1679370) to the halogenated SBF core is most effectively achieved through palladium-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is the preeminent method for forming the necessary carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction involves coupling an aryl halide (e.g., 2,2'-dibromo-9,9'-spirobifluorene) with an amine (diphenylamine) in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction, allowing it to proceed under milder conditions and with a wide range of substrates. wikipedia.orgrug.nl This method has largely replaced harsher, classical techniques for synthesizing aryl amines. wikipedia.org

Table 2: Key Components of the Buchwald-Hartwig Amination for SBF Functionalization

| Component | Role | Examples |

| Aryl Halide | Spirobifluorene substrate | 2,2'-Dibromo-9,9'-spirobifluorene |

| Amine | Nucleophile to be attached | Diphenylamine |

| Palladium Catalyst | Facilitates the C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ beilstein-journals.org |

| Ligand | Stabilizes and activates the catalyst | Biaryl phosphines (e.g., X-Phos, BrettPhos) rug.nl |

| Base | Promotes the reaction | Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs₂CO₃) beilstein-journals.org |

| Solvent | Reaction medium | Toluene, Dioxane acsgcipr.org |

This table outlines the typical components used in the Buchwald-Hartwig amination reaction for attaching amino groups to aryl halides. wikipedia.orglibretexts.orgacsgcipr.orgrug.nlbeilstein-journals.org

While the Suzuki-Miyaura coupling is primarily known for forming carbon-carbon (C-C) bonds, it can also be employed in the synthesis of complex SBF derivatives. researchgate.net For instance, it can be used to build more elaborate aryl structures on the SBF core, which may already contain or be later converted to amino functionalities. rsc.orgresearchgate.net However, for the direct attachment of the diphenylamino group to the SBF skeleton, the Buchwald-Hartwig amination remains the more direct and widely used methodology.

Derivatization for Thermally Cross-linkable Networks

The development of solution-processable organic electronic devices has spurred interest in hole-transporting materials (HTMs) that can be rendered insoluble after deposition. This is often achieved by introducing thermally cross-linkable functionalities onto the core molecular structure. For spirobifluorene-based compounds, a common strategy involves the incorporation of reactive groups, such as vinyl moieties, which can undergo thermal polymerization to form a stable, solvent-resistant three-dimensional network. rsc.org

This approach offers significant advantages for device fabrication, particularly in multilayer structures like perovskite solar cells, where the deposition of subsequent layers could otherwise dissolve the underlying HTM layer. While direct derivatization of 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene with cross-linkable groups is a specific synthetic goal, the general principles are well-established for fluorene-based molecules. The synthesis involves attaching polymerizable groups, often to the peripheral phenyl rings of the diphenylamino substituents or other available positions on the spirobifluorene scaffold. These novel compounds are typically synthesized from relatively inexpensive starting materials, and their purification is often less complex compared to polymeric HTMs, presenting a viable path to reducing the manufacturing costs of advanced electronic devices. rsc.org

Table 1: Strategies for Thermally Cross-linkable Spirobifluorene Derivatives

| Reactive Group | Purpose | Resulting Network Property |

|---|---|---|

| Vinyl | Thermal Polymerization | Solvent-resistant 3D network |

| Styryl | Covalent bond formation | Enhanced morphological stability |

| Acrylate/Methacrylate | Photopolymerization | Patternable insoluble films |

Synthesis of 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene and its Structural Analogs

The synthesis of 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene typically involves a multi-step process, leveraging palladium-catalyzed coupling reactions, which are highly effective for forming carbon-nitrogen bonds. nbinno.com A common route starts with 2,2'-diamino-9,9'-spirobifluorene as a key intermediate. This diamine is then subjected to a Buchwald-Hartwig amination reaction with an aryl halide, such as iodobenzene (B50100) or bromobenzene, in the presence of a palladium catalyst and a suitable base.

A structural analog, 4,5-diaza-2',7'-bis(diphenylamino)-9,9'-spirobifluorene, has been synthesized for use in Iridium(III) complexes. The synthesis of this and related molecules highlights the modularity of the synthetic approach, allowing for the introduction of various functional groups to tune the electronic and photophysical properties of the final compound.

The synthesis of structural analogs extends to various substitution patterns on the spirobifluorene core. For instance, alkoxy-substituted derivatives like 2,2′,7,7′-tetrabromo-3,6-bis(methoxy)-9,9′spirobifluorene have been successfully synthesized and characterized, demonstrating good thermal stability. tandfonline.com Porphyrin derivatives bearing spirobifluorene groups have also been prepared, starting with the bis-formylation of the spirobifluorene core, followed by reduction to a dialcohol. researchgate.net These examples underscore the versatility of the spirobifluorene platform for creating complex, functional molecules.

Table 2: Selected Synthetic Pathways for Spirobifluorene Analogs

| Precursor | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 2,2'-Diamino-9,9'-spirobifluorene | Iodobenzene, Pd catalyst, Base (Buchwald-Hartwig amination) | 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene | nbinno.com |

| 9,9'-Spirobifluorene | CH3OCHCl2 / TiCl4 | (±)-9,9'-Spirobifluorene-2,2'-dicarbaldehyde | researchgate.net |

| 2-Bromo-9-fluorenone | PPA, P2O5 | 2,7-Dibromo-9,9'-spirobifluorene | N/A |

Synthetic Challenges and Methodological Innovations in Spirobifluorene Chemistry

The synthesis of spirobifluorene derivatives is not without its difficulties. Key challenges include achieving regioselectivity during functionalization and the synthesis of unsymmetrical multi-aryl substituted spirobifluorenes. rsc.org The C2 and C7 positions of the fluorene unit are the most reactive towards electrophilic substitution, which can make selective functionalization at other positions, like C4, challenging. rsc.org The synthesis of unsymmetrical derivatives often requires multi-step procedures involving the introduction of different halogen atoms to control the sequence of cross-coupling reactions. rsc.org Furthermore, traditional methods sometimes involve problematic reactions, such as the direct dibromination of 9,9'-spirobifluorene, which can be difficult to control, or the use of Sandmeyer reactions starting from amino-substituted precursors. nih.gov

To address these hurdles, significant methodological innovations have been developed. An improved synthesis for pure 2,2'-Dibromo-9,9'-spirobifluorene has been reported that avoids the aforementioned troublesome reactions. nih.gov A major advancement is the development of direct C-H arylation methods. For example, a palladium-catalyzed interannular C-H arylation has been used to synthesize 1,4-diaryl spirobifluorenes, a task that was difficult with previous methodologies. rsc.org Another innovative approach is the direct dehydrative coupling of biaryls and fluorenones mediated by trifluoromethanesulfonic anhydride (Tf₂O). rsc.org This method allows for the use of relatively simple non-halogenated and non-metalated starting materials, offering a more direct and efficient route to spirobifluorenes. rsc.org

Table 3: Synthetic Challenges and Innovations in Spirobifluorene Chemistry

| Challenge | Traditional Method | Methodological Innovation | Advantage |

|---|---|---|---|

| Regioselectivity | Electrophilic bromination often yields 2,7-disubstituted products | Directed ortho-metalation; C-H activation | Access to less reactive positions (e.g., C4) |

| Synthesis of Unsymmetrical Derivatives | Sequential Suzuki couplings with different halogens | Interannular selective C-H arylation | More concise and efficient synthesis |

| Use of Harsh Reagents | Sandmeyer reaction from amino precursors | Improved routes from alternative precursors | Milder reaction conditions, avoids hazardous reagents |

Molecular Engineering and Structure Property Performance Relationships

Influence of the Spiro-Conjugation and Orthogonal Fluorene (B118485) Units on Electronic and Optical Properties

The 9,9'-spirobifluorene (SBF) framework forms the foundation of this class of materials. It consists of two fluorene systems linked by a central sp³-hybridized carbon atom, which forces the two units into a rigid, orthogonal arrangement. rsc.orgossila.com This perpendicular geometry is a defining feature, as it electronically isolates the π-systems of the two fluorene moieties. acs.org While the π-systems are largely independent in the ground state, an interaction in the excited state, often termed "spiro-conjugation," can occur. acs.org This unique structural motif imparts several advantageous properties:

High Thermal and Morphological Stability : The rigid, bulky three-dimensional structure leads to high glass transition temperatures (Tg) and good thermal stability, which is crucial for the operational lifetime of electronic devices. rsc.orgunimi.it

Good Solubility : The non-planar shape disrupts intermolecular packing, enhancing solubility in common organic solvents and facilitating device fabrication through solution-based processes. rsc.orgossila.com

Tunable Optical Properties : The spiro-conjugation can lead to a slight bathochromic (red) shift in the emission spectra compared to analogous single fluorene compounds. unimi.itchemrxiv.org The substitution pattern on the fluorene units provides a powerful tool for tuning the electronic and optical properties of SBF-based materials. rsc.org

The combination of these characteristics makes the SBF core an excellent building block for high-performance organic electronic materials. rsc.org

Rational Design of Diphenylamino Substituents for Charge Transport Modulation

The diphenylamino groups attached to the spirobifluorene core are primarily responsible for the hole-transporting properties of the molecule. rsc.orgnih.gov These triarylamine moieties are strong electron donors, and their strategic placement and modification are key to modulating charge transport characteristics. nih.govrsc.org

The position of the diphenylamino substituents on the SBF skeleton significantly influences the electronic coupling and, consequently, the material's properties. For instance, substitution at the C2 and C7 positions extends the π-conjugation of the system. rsc.org In contrast, linking the donor groups at meta-positions, such as C3 and C6, can electronically decouple them from the biphenyl (B1667301) unit of the fluorene. nih.govresearchgate.net This decoupling is particularly useful for designing host materials where maintaining a high triplet energy is paramount. nih.govresearchgate.net

Further functionalization of the peripheral phenyl rings of the diphenylamino groups, as seen in the benchmark material Spiro-MeOTAD where methoxy (B1213986) groups are added, allows for fine-tuning of energy levels and hole mobility. rsc.orgacs.org The spatial hindrance between different diarylamino groups also has a crucial effect on hole transport behavior. ntu.edu.tw A systematic study of 2,2'-disubstituted derivatives found that hole mobilities decreased as the steric bulk of the substituent increased, following the order of diphenylamino > di(p-tolyl)amino > di(biphenyl)amino. ntu.edu.tw

| Compound | Substituent Group | Substitution Position | Hole Mobility (μh) at E = 0.4 MV/cm (cm²/V·s) |

|---|---|---|---|

| 22DPSF | Diphenylamino | 2,2' | 9.1 x 10⁻⁴ |

| 27DPSF | Diphenylamino | 2,7 | 1.1 x 10⁻³ |

| 22DTSF | Di(p-tolyl)amino | 2,2' | 6.1 x 10⁻⁴ |

| 22DBPSF | Di(biphenyl)amino | 2,2' | 2.8 x 10⁻⁴ |

Data sourced from a study on the hole transport properties of disubstituted spirobifluorene-based triaryldiamines. ntu.edu.tw

Engineering of Energy Levels for Efficient Charge Injection and Blocking

Effective charge injection and confinement within the emissive layer are critical for high-efficiency OLEDs. This is governed by the relative alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of adjacent materials. In 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene and its derivatives, these levels can be precisely engineered.

The electron-donating diphenylamino groups primarily determine the HOMO energy level. nih.gov Their presence raises the HOMO level, which is essential for reducing the energy barrier for hole injection from the anode into the hole-transporting layer (HTL). nih.gov Conversely, the LUMO level is mainly localized on the spirobifluorene core. rsc.orgnih.gov This spatial separation of HOMO and LUMO is a characteristic feature of these donor-acceptor type molecules.

A suitable LUMO level is also crucial for the function of an HTL, as it must be high enough to create a significant energy barrier to block electrons from leaking from the emissive layer into the HTL. nih.gov The introduction of various substituents allows for the tuning of these energy levels. For example, incorporating electron-withdrawing groups like fluorine can effectively lower both HOMO and LUMO levels, while stronger donor groups can raise the HOMO level. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3,3′,6,6′-TDTA-SBF | -5.20 | -3.08 | 2.12 |

| 3,3′-DDTA-SBF | -5.19 | -3.16 | 2.03 |

| 3,6-DDTA-SBF | -5.20 | -3.07 | 2.13 |

Data for SBF derivatives with di-4-tolylamino groups at meta-positions. nih.gov

Impact of Molecular Architecture on Charge Carrier Mobility and Transport Pathways

Charge carrier mobility is a key parameter that directly influences device performance. ntu.edu.tw In amorphous organic materials like spirobifluorene derivatives, charge transport occurs via a hopping mechanism between adjacent molecules. The unique 3D molecular architecture of these compounds plays a significant role in this process.

The non-planar spiro structure effectively prevents the strong π-π stacking that is common in planar molecules. unimi.it This leads to the formation of stable amorphous films, which is beneficial for device stability and longevity. ossila.comacs.org The charge transport pathways are largely defined by the hopping between the diphenylamino moieties, which act as the active sites for hole transport. ntu.edu.tw

The specific isomer of the substituted SBF core has a profound impact on mobility. A comparative study using the time-of-flight (TOF) technique revealed that 2,7-disubstituted derivatives can exhibit higher hole mobilities than their 2,2'-disubstituted counterparts. ntu.edu.tw This suggests that the arrangement of the charge-transporting diphenylamino groups influences the degree of intermolecular interaction and the efficiency of the hopping pathways. ntu.edu.tw The introduction of a linear para-terphenyl or para-quaterphenyl structure into the SBF framework has been shown to facilitate more organized molecular packing, leading to higher carrier mobilities. rsc.org

Design Principles for Suppressing Excimer Formation in Solid-State Films

In the solid state, planar fluorescent molecules often exhibit aggregation, which can lead to the formation of excimers—excited-state dimers. Excimer formation is generally detrimental to OLED performance, as it results in broad, red-shifted emission and a reduction in quantum efficiency.

The primary design principle for suppressing excimer formation in spirobifluorene-based materials is the inherent steric hindrance provided by the molecular structure. ossila.comacs.org The orthogonal and rigid nature of the SBF core physically separates the π-conjugated systems of adjacent molecules, effectively preventing them from adopting the co-facial arrangement required for excimer formation. ossila.comresearchgate.net The bulky diphenylamino groups attached to the core further enhance this steric hindrance. This built-in structural feature is a major advantage of the spiro concept, allowing for high fluorescence quantum yields even in neat films. ossila.com

Strategies for Achieving High Triplet Energy Levels in Host Materials for Phosphorescent Emitters

In phosphorescent OLEDs (PhOLEDs), the host material must have a triplet energy (E_T) higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer to the emitter and prevent back-energy transfer. This is particularly challenging for blue PhOLEDs, which require hosts with very high triplet energies (typically > 2.7 eV). researchgate.net

Spirobifluorene derivatives are excellent candidates for host materials due to the intrinsically high triplet energy of the SBF core. researchgate.netrsc.org The sp³-hybridized central carbon atom disrupts the π-conjugation across the two fluorene units, which helps to maintain a high E_T. researchgate.net Key strategies for designing high-E_T host materials based on 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene involve carefully controlling the electronic communication between the SBF core and its substituents:

Minimizing Conjugation : Attaching substituents at positions that restrict π-conjugation, such as the C1 or C4 positions, is an effective strategy. rsc.orgnih.govresearchgate.net

Utilizing Meta-Linkages : Connecting the diphenylamino groups or other moieties via meta-positions (e.g., C3) electronically decouples the substituent from the main conjugation pathway of the biphenyl unit in the fluorene. nih.govresearchgate.net This preserves the high triplet energy of the SBF backbone. For example, 3,3′-DDTA-SBF, with diphenylamino groups at the meta-positions, exhibits a high triplet energy of 2.75 eV, making it suitable as a host for phosphorescent emitters. researchgate.net

These design principles have enabled the development of highly efficient pure hydrocarbon hosts, demonstrating that spirobifluorene-based materials are a viable alternative to those containing heteroatoms for next-generation OLEDs. nih.gov

| Compound | Key Structural Feature | Triplet Energy (E_T) (eV) |

|---|---|---|

| SBF | Unsubstituted Core | 2.87 |

| 4-Ph-SBF | Phenyl at C4 | 2.77 |

| 1-Ph-SBF | Phenyl at C1 | 2.86 |

| 3,3′,6,6′-TDTA-SBF | Di-4-tolylamino at C3, C3', C6, C6' | 2.66 |

| 3,3′-DDTA-SBF | Di-4-tolylamino at C3, C3' | 2.75 |

| 3,6-DDTA-SBF | Di-4-tolylamino at C3, C6 | 2.68 |

Data sourced from various studies on spirobifluorene host materials. researchgate.netrsc.orgresearchgate.net

Table of Compounds

| Abbreviation/Trivial Name | Full Chemical Name |

| SBF | 9,9'-Spirobifluorene |

| 22DPSF | 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene |

| 27DPSF | 2,7-Bis(diphenylamino)-9,9'-spirobifluorene |

| 22DTSF | 2,2'-Bis(di-p-tolylamino)-9,9'-spirobifluorene |

| 22DBPSF | 2,2'-Bis[N,N-di(biphenyl-4-yl)amino]-9,9'-spirobifluorene |

| Spiro-MeOTAD | 2,2′,7,7′-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene |

| 3,3′,6,6′-TDTA-SBF | 3,3',6,6'-Tetrakis(di-p-tolylamino)-9,9'-spirobifluorene |

| 3,3′-DDTA-SBF | 3,3'-Bis(di-p-tolylamino)-9,9'-spirobifluorene |

| 3,6-DDTA-SBF | 3,6-Bis(di-p-tolylamino)-9,9'-spirobifluorene |

| 4-Ph-SBF | 4-Phenyl-9,9'-spirobifluorene |

| 1-Ph-SBF | 1-Phenyl-9,9'-spirobifluorene |

Advanced Characterization and Computational Insights

Spectroscopic Probing of Electronic Transitions and Excited States

Spectroscopic analysis is crucial for elucidating the electronic transitions and the nature of the excited states in 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene and its derivatives.

The photophysical properties of spirobifluorene-based compounds are central to their application in optoelectronics. The absorption and emission spectra provide direct information about the energy gap and the efficiency of light emission. In derivatives where the spirobifluorene core acts as a bridge between donor (like triphenylamine) and acceptor moieties, the photophysical behavior is heavily influenced by intramolecular charge transfer (ICT). utexas.edu

For instance, a donor-acceptor-donor (D-A-D) type molecule incorporating a spirobifluorene bridge exhibits strong solvent-polarity-dependent photoluminescence (PL), which is a hallmark of an excited state with significant charge-transfer character. utexas.edu The emission color of such compounds can shift dramatically from green in nonpolar solvents like cyclohexane (B81311) to orange-red in more polar environments like dichloromethane, indicating a highly charged excited state resulting from photoinduced charge transfer. utexas.edu The inherent spiro-structure is known to contribute to high quantum efficiencies and excellent thermal and chemical stabilities. ossila.com

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Cyclohexane | 470 | 537 | - |

| Toluene | 482 | 583 | - |

| THF | 484 | 607 | - |

| CH2Cl2 | 488 | 624 | - |

| Solid Film | - | 612 | 0.51 |

Data adapted from studies on D-A-π-A-D spirobifluorene systems. utexas.edu

Electrochemical Analysis for Energy Level Alignment and Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are indispensable for characterizing the redox behavior of 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene and its derivatives. These measurements provide the oxidation and reduction potentials, which are essential for determining the energy levels of the molecular orbitals and assessing the material's stability and suitability for electronic devices. utexas.edu

In D-A systems based on the spirobifluorene core, the diphenylamino groups act as the electron-donating component, and their oxidation is typically a reversible process. utexas.edu For example, a D-A-π-A-D compound with triphenylamine (B166846) donors showed two reversible oxidation waves in its cyclic voltammogram. utexas.edu These were assigned to the successive removal of electrons from the two non-interacting donor groups. utexas.edu Similarly, the reduction process corresponds to the acceptance of electrons by the acceptor units. The stability of the resulting radical ions is a key indicator of the material's robustness for applications in devices like organic light-emitting diodes (OLEDs). utexas.eduresearchgate.net

| Process | Potential (V vs. Fc/Fc+) | Description |

|---|---|---|

| First Oxidation | 0.47 | Reversible oxidation of one triphenylamine donor |

| Second Oxidation | 0.52 | Reversible oxidation of the second triphenylamine donor |

| First Reduction | -1.78 | Reversible reduction of one acceptor unit |

Potentials are referenced against the Ferrocene/Ferrocenium (Fc/Fc+) couple. Data adapted from studies on D-A-π-A-D spirobifluorene systems. utexas.edu

The HOMO and LUMO energy levels are critical parameters that govern the injection of charge carriers (holes and electrons) into an organic material from the electrodes. These values can be estimated directly from the onset potentials of the oxidation and reduction peaks in the cyclic voltammogram. ugr.es The HOMO level is calculated from the first oxidation potential, while the LUMO level is determined from the first reduction potential. ugr.es

For 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene, the diphenylamino groups significantly influence the HOMO level, raising its energy and thus facilitating hole injection. In a functionalized iridium(III) complex where this compound serves as a ligand, the HOMO was found to be delocalized over the bis(diphenylamino)-9,9'-spirobifluorene moiety. The difference between the HOMO and LUMO levels provides the electrochemical energy gap, which should correlate with the optical energy gap determined from absorption spectroscopy.

| Energy Level | Value (eV) | Method |

|---|---|---|

| HOMO | -5.27 | From Oxidation Potential |

| LUMO | -3.02 | From Reduction Potential |

| Electrochemical Gap | 2.25 | HOMO - LUMO |

Data derived from electrochemical measurements of a D-A-π-A-D spirobifluorene system. utexas.edu

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens to understand the relationship between the molecular structure of 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene and its electronic properties at a sub-molecular level.

Density Functional Theory (DFT) is a widely used computational method to predict the optimized molecular geometry and electronic structure of complex organic molecules. researchgate.net For spirobifluorene systems, DFT calculations confirm the characteristic orthogonal arrangement of the two fluorene (B118485) units linked by the central spiro-carbon. utexas.edu This perpendicular geometry is crucial as it disrupts π-conjugation across the entire spiro-system, effectively isolating the electronic properties of the two halves of the molecule. utexas.edu

DFT calculations are also used to visualize the distribution of the HOMO and LUMO. In 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene, the HOMO is typically localized on the electron-rich diphenylamino substituents, while the LUMO is centered on the spirobifluorene core. This spatial separation of the frontier molecular orbitals is a key feature of donor-acceptor systems and is fundamental to their charge-transfer properties upon excitation. utexas.edu Theoretical calculations using functionals like B3LYP have shown good agreement with experimental observations for related fluorene derivatives. chemrxiv.org Time-dependent DFT (TD-DFT) can further be employed to calculate excited state properties and simulate absorption spectra, providing deeper insights into the nature of electronic transitions. researchgate.net

Prediction of Excited State Dynamics and Spin Density Distribution

Computational modeling, particularly through Time-Dependent Density Functional Theory (TD-DFT), offers significant insights into the excited state behavior of 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene (Spiro-BPA). Theoretical analyses of related spirobifluorene compounds and complexes containing the bis(diphenylamino)-9,9'-spirobifluorene moiety reveal key electronic transition characteristics.

In a conceptual three-in-one system, where a bis(diphenylamino)-9,9'-spirobifluorene functionalized ligand is coordinated to an Iridium(III) complex, TD-DFT calculations have been employed to analyze the resulting electronic properties. These studies show that the highest occupied molecular orbital (HOMO) is predominantly localized on the diphenylamino and spirobifluorene fragments, while the lowest unoccupied molecular orbital (LUMO) is situated on other parts of the complex. rsc.orgresearchgate.net This spatial separation of frontier orbitals is a hallmark of charge-transfer excited states.

For the isolated Spiro-BPA molecule, it is predicted that the lowest energy electronic transitions would be characterized by the promotion of an electron from the HOMO, centered on the nitrogen lone pairs of the diphenylamino groups and the spirobifluorene core, to the LUMO, which is also distributed across the spirobifluorene structure. The nature of these transitions is crucial for understanding the photophysical properties, such as absorption and emission spectra.

Upon excitation, the molecule can relax through various radiative and non-radiative pathways. The dynamics of these processes, including intersystem crossing from singlet to triplet states, are influenced by the molecule's geometry and the energy gap between the excited states. For many organic molecules, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states can facilitate efficient intersystem crossing.

Modeling of Charge Transport Mechanisms and Carrier Mobility

The charge transport properties of 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene are central to its application in organic electronic devices. As an amorphous organic semiconductor, charge transport occurs via a hopping mechanism, where charge carriers (holes in this case) move between localized states. The efficiency of this process is quantified by the carrier mobility.

Experimental measurements using the time-of-flight (TOF) technique have provided valuable data on the hole mobility of Spiro-BPA (often abbreviated as 22DPSF in the literature). In one study, the hole mobility of 22DPSF was measured and compared to its geometric isomer, 2,7-bis(diphenylamino)-9,9'-spirobifluorene (27DPSF), and other derivatives. The results indicated that spatial hindrance plays a crucial role in the hole transport behavior, with 22DPSF exhibiting a distinct mobility value. ntu.edu.tw

Computational modeling is employed to understand the underlying factors that determine the carrier mobility. The charge transport process in amorphous organic materials can be described by models such as the Gaussian Disorder Model (GDM). This model considers the energetic disorder of the hopping sites and the spatial overlap of the molecular orbitals involved in the transport.

The key parameters for modeling charge transport include:

Reorganization Energy (λ): This represents the energy required to deform the molecular geometry from the neutral state to the charged state and vice versa. A lower reorganization energy generally leads to higher mobility.

Electronic Coupling (Transfer Integral, J): This parameter quantifies the strength of the electronic interaction between adjacent molecules, which is highly dependent on their relative distance and orientation.

Energetic Disorder (σ): In an amorphous film, variations in the local environment of each molecule lead to a distribution of site energies, which can trap charge carriers and reduce mobility.

| Compound | Hole Mobility (μ) at an Electric Field of 0.4 MV/cm (cm²/Vs) |

|---|---|

| 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene (22DPSF) | 1.1 x 10⁻⁴ |

| 2,7-Bis(diphenylamino)-9,9'-spirobifluorene (27DPSF) | 1.1 x 10⁻³ |

| 2,2'-Bis(di-p-tolylamino)-9,9'-spirobifluorene (22DTSF) | 8.3 x 10⁻⁵ |

| 2,2'-Bis[di(4-tert-butylphenyl)amino]-9,9'-spirobifluorene (22DBPSF) | 4.0 x 10⁻⁵ |

Morphological and Microstructural Characterization of Thin Films

The performance and longevity of organic electronic devices are critically dependent on the morphology and microstructure of the active thin films. For materials like 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene, the ability to form stable and uniform amorphous films is a significant advantage.

Assessment of Amorphous Glass Formation and Morphological Stability

The spirobifluorene core, with its rigid and orthogonal geometry, is a key structural feature that promotes the formation of amorphous glasses. This three-dimensional structure effectively hinders the close packing of molecules that is necessary for crystallization. As a result, Spiro-BPA and related compounds exhibit a strong tendency to form smooth and uniform amorphous films when deposited from solution or by thermal evaporation.

The morphological stability of these amorphous films is crucial for device reliability. Crystallization or phase separation within the thin film can lead to the formation of grain boundaries and defects, which act as traps for charge carriers and exciton (B1674681) quenching sites, ultimately degrading device performance. The high glass transition temperature (Tg) of spirobifluorene-based materials contributes to their excellent morphological stability. A high Tg indicates that the material can withstand higher operating temperatures without undergoing structural changes, such as crystallization.

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface morphology of thin films. Studies on spirobifluorene derivatives have shown that they can form very planar surfaces with low roughness. researchgate.net This is indicative of a high-quality amorphous film, which is desirable for achieving efficient charge injection and transport across interfaces in a multilayer device structure. The good film-forming properties of Spiro-BPA are essential for its role as a reliable hole-transporting material in organic light-emitting diodes (OLEDs) and other organic electronic devices. The stability of the amorphous phase ensures consistent and reproducible device performance over time.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| Spiro-BPA | 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene |

| 22DPSF | 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene |

| 27DPSF | 2,7-Bis(diphenylamino)-9,9'-spirobifluorene |

| 22DTSF | 2,2'-Bis(di-p-tolylamino)-9,9'-spirobifluorene |

| 22DBPSF | 2,2'-Bis[di(4-tert-butylphenyl)amino]-9,9'-spirobifluorene |

Performance and Applications in Organic Electronic Devices

Utilization in Organic Light-Emitting Diodes (OLEDs)

The rigid, non-planar, and three-dimensional molecular structure of 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene (Spiro-BPA) and its derivatives make them highly effective materials in the fabrication of organic light-emitting diodes (OLEDs). The spirobifluorene core provides excellent thermal and morphological stability, characterized by high glass-transition and decomposition temperatures. nih.govmdpi.com This structural rigidity helps to prevent intermolecular interactions and aggregation, which is crucial for maintaining stable film formation during device fabrication. mdpi.com These properties, combined with their electronic characteristics, allow for their versatile application as hole transport layers, host materials for emitters, and components in multi-functional systems, contributing to enhanced device performance.

Optimization as Hole Transport Layers (HTLs)

Spiro-BPA and its derivatives are widely employed as hole-transporting materials (HTMs) in OLEDs due to their ability to efficiently transport holes while effectively blocking electrons at the interface between the hole-transporting layer (HTL) and the light-emitting layer. nih.govmdpi.com For an HTM to be effective, it requires high hole mobility, good morphological stability, and appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov The HOMO level should facilitate a low energy barrier for hole injection into the emitting layer, while the LUMO level should be high enough to block electrons from passing from the emitting layer to the HTL. nih.gov

The spirobifluorene structure provides a high glass transition temperature (Tg), which is indicative of good morphological stability, a critical factor for the longevity of OLED devices. nih.gov For instance, derivatives of spirobifluorene have demonstrated outstanding thermal stability with decomposition temperatures (Td) reaching as high as 506 °C and glass transition temperatures exceeding 145 °C. nih.govresearchgate.net The unique spiro-linked architecture, with two fluorene (B118485) units connected by a central sp3-hybridized carbon, creates a non-planar 3D geometry that reduces the likelihood of aggregation during film formation. d-nb.info

Research has shown that modifying the core spirobifluorene structure can further enhance its hole-transporting properties. For example, attaching electron-rich amine derivatives to the spirobifluorene core can increase the conjugation length of the molecule, which in turn can be fine-tuned to achieve higher quantum efficiencies in OLED devices. mdpi.com The positioning of substituent groups on the spirobifluorene skeleton also plays a crucial role. For example, a meta-linkage mode between the conjugated skeleton and functional groups can lead to electronic decoupling, resulting in higher triplet energies. nih.govresearchgate.net This makes certain derivatives suitable as universal HTMs for red, green, and blue (RGB) phosphorescent OLEDs. nih.govresearchgate.net

Application as Host Materials for Fluorescent and Phosphorescent Emitters

The spirobifluorene core is also a foundational component for developing efficient host materials for both fluorescent and phosphorescent emitters in OLEDs. mdpi.com A key requirement for a host material is a high triplet energy level to effectively confine the triplet excitons of the phosphorescent guest emitter, preventing energy back-transfer and ensuring high efficiency. mdpi.comrsc.org The twisted, non-coplanar structure of spirobifluorene, with its sp3 carbon center, disrupts conjugation, leading to a high triplet energy. mdpi.com

For instance, 4-phenyl-9,9′-spirobifluorene (4-Ph-SBF) has been reported as a pure hydrocarbon host material with a high triplet energy level of 2.77 eV, making it suitable for blue phosphorescent OLEDs. rsc.org Similarly, pyridine-substituted spirobifluorene derivatives have also been developed as host materials with high triplet energies (around 2.7 eV), demonstrating their potential for use with green and sky-blue phosphorescent dopants. researchgate.net

The introduction of different functional groups onto the spirobifluorene framework allows for the tuning of the material's electronic properties to better match those of the dopant emitters, facilitating efficient energy transfer. researchgate.net This molecular engineering can also balance the injection and transport of electrons and holes within the emitting layer, leading to highly efficient OLEDs. researchgate.net The good solubility and high thermal and morphological stabilities of spirobifluorene-based compounds further contribute to their excellent performance as host materials. researchgate.net

Impact on Device Efficiency, Current Efficiency, and External Quantum Efficiency

The use of 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene derivatives in OLEDs has a significant positive impact on key performance metrics, including device efficiency, current efficiency, and external quantum efficiency (EQE).

In one study, OLEDs incorporating a fluorinated 9,9'-spirobifluorene derivative as a host material for a blue fluorescent emitter achieved a maximum current efficiency of 6.51 cd A⁻¹ and a maximum external quantum efficiency of 3.85%. researchgate.net Another example is the use of 3,3′,6,6′-tetra(N,N-ditolylamino)-9,9′-spirobifluorene as a hole-transporting material in RGB phosphorescent OLEDs, which resulted in maximum external quantum efficiencies of 26.1% for red, 26.4% for green, and 25.4% for blue emitters. nih.govresearchgate.net A narrowband blue OLED using this same HTM reached an impressive EQEmax of 29.8%. nih.govresearchgate.net

Furthermore, yellow-emitting OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host materials have demonstrated a peak EQE of 27.1%, a luminance efficiency of 80.0 cd A⁻¹, and a power efficiency of 113.0 lm W⁻¹. rsc.org The high performance of these devices underscores the potential of spirobifluorene-based materials in achieving highly efficient organic electronics.

The table below summarizes the performance of various OLEDs incorporating derivatives of 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene.

| Device Color | Role of Spiro-Compound | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |

| Blue | Host Material | 3.85% | 6.51 | - |

| Red | Hole Transport Layer | 26.1% | - | - |

| Green | Hole Transport Layer | 26.4% | - | - |

| Blue | Hole Transport Layer | 25.4% | - | - |

| Narrowband Blue | Hole Transport Layer | 29.8% | - | - |

| Yellow | Host Material | 27.1% | 80.0 | 113.0 |

Role in Suppressing Efficiency Roll-off at High Current Densities

A significant challenge in OLED technology is the phenomenon of efficiency roll-off, where the device's efficiency decreases at high current densities. Spirobifluorene-based materials have shown promise in mitigating this issue. For instance, a blue phosphorescent OLED employing 3,3′,6,6′-tetra(N,N-ditolylamino)-9,9′-spirobifluorene as the HTL exhibited extremely low efficiency roll-off. nih.gov At a luminance of 1000 cd m⁻², the device maintained an EQE of 21.4%, and at 5000 cd m⁻², the efficiency was still well-preserved at 19.8%. nih.gov

Similarly, blue fluorescent OLEDs using a fluorinated 9,9'-spirobifluorene derivative as the host material also demonstrated low efficiency roll-off at high luminance. researchgate.net The suppression of efficiency roll-off is crucial for applications requiring high brightness, such as in solid-state lighting and displays. The structural and electronic properties of spirobifluorene compounds contribute to more balanced charge injection and transport, which can reduce the accumulation of charges and excitons that lead to efficiency-reducing annihilation processes at high currents. aip.org

Integration into Perovskite Solar Cells (PSCs) and Dye-Sensitized Solar Cells (DSSCs)

Derivatives of 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene, most notably 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD), have become benchmark hole-transporting materials in the development of high-efficiency perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). d-nb.info The three-dimensional structure of these molecules, stemming from the spiro-linkage, is crucial for forming amorphous films with good surface coverage, which is essential for efficient device operation. d-nb.info

In PSCs, the HTM plays a critical role in extracting holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons to prevent charge recombination. d-nb.info The energy levels of the HTM must be well-aligned with the valence band of the perovskite to ensure efficient hole extraction. acs.org Spiro-OMeTAD has been instrumental in achieving high power conversion efficiencies (PCEs) in PSCs. d-nb.info However, its relatively low intrinsic hole mobility and conductivity often necessitate the use of additives, such as lithium salts and 4-tert-butylpyridine, to improve performance. d-nb.info Research is ongoing to develop new spirobifluorene-based HTMs that can function efficiently without the need for these potentially stability-compromising dopants. scispace.comrsc.org

In the context of DSSCs, spiro-based compounds have been utilized both as solid-state hole conductors, replacing the traditional liquid electrolyte, and as components of organic dyes. d-nb.info A dye-sensitized solar cell incorporating a spirobifluorene-bridged donor-acceptor dye exhibited a power conversion efficiency of 3.75%, with a short-circuit current of 8.9 mA cm⁻², an open-circuit voltage of 0.63 V, and a fill factor of 0.67. The rigid, cross-shaped molecular structure of this dye helps to minimize dye aggregation on the TiO₂ surface and doubles the light absorption efficiency.

The table below presents the performance of a DSSC utilizing a spirobifluorene-based dye.

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 3.75% |

| Short-Circuit Current (Jsc) | 8.9 mA cm⁻² |

| Open-Circuit Voltage (Voc) | 0.63 V |

| Fill Factor (FF) | 0.67 |

The continued development and molecular engineering of 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene and its derivatives are expected to lead to further advancements in the efficiency and stability of both OLEDs and solar cell technologies.

Compound Names Table

| Abbreviation/Common Name | Full Chemical Name |

| Spiro-BPA | 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene |

| spiro-OMeTAD | 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene |

| 4-Ph-SBF | 4-phenyl-9,9′-spirobifluorene |

| 3,3′,6,6′-TDTA-SBF | 3,3′,6,6′-tetra(N,N-ditolylamino)-9,9′-spirobifluorene |

| Spiro-NPB | N2,N7-di(naphthalen-1-yl)-N2,N7-diphenyl-9,9′-spirobi[fluorene]-2,7-diamine |

| TAPC | 1,1-bis(4-N,N-ditolylaminophenyl)cyclohexane |

| TCTA | 4,4′,4′′-tris(carbazol-9-yl)triphenylamine |

| mCBP | 3,3-di(9H-carbazol-9-yl)biphenyl |

| TmPyPB | 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene |

| BCz-BN | A multiple resonance emitter |

| Flrpic | Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2)picolinate |

| DCV | 2-diphenylamino-7-(2,2-dicyanovinyl)-9,9′-spirobifluorene |

| CHO | 2-diphenylamino-9,9′-spirobifluorene-7-carboxaldehyde |

| DPV | 2-diphenylamino-7-(2,2-diphenylvinyl)-9,9′-spirobifluorene |

| 2CHO | 2,2′-bis(diphenylamino)-9,9′-spirobifluorene-7,7′-dicarboxaldehyde |

| 2DPV | 2,2′-bis(diphenylamino)-7,7′-bis(2,2-diphenylvinyl)-9,9′-spirobifluorene |

| TPA-2,7-FLTPA-TPA | 4,4′-(2,7-bis(4-(bis(4-methoxyphenyl)amino)phenyl)-9H-fluorene-9,9-diyl)bis(N,N-diphenylaniline) |

| TPA-3,6-FLTPA-TPA | 4,4′-(3,6-bis(4-(bis(4-methoxyphenyl)amino)phenyl)-9H-fluorene-9,9-diyl)bis(N,N-diphenylaniline) |

| TaTm | N4,N4,N4′′,N4′′-tetra([1,1′-biphenyl]-4-yl)-[1,1′:4′,1′′-terphenyl]-4,4′′-diamine |

| MS-CN, MS-OC, MS-PC, MS-TPA | Bipolar host materials with spiro[fluorene-9,9′-phenanthrene-10′-one] acceptors |

| Spiro-(3,5)-F | A fluorinated 9,9'-spirobifluorene based host material |

| 4-4Py-SBF | 4-(9,9'-spirobi[fluoren]-4-yl)pyridine |

| 4-3Py-SBF | 3-(9,9'-spirobi[fluoren]-4-yl)pyridine |

| 4-2Py-SBF | 2-(9,9'-spirobi[fluoren]-4-yl)pyridine |

| SSD1 | A spirobifluorene-bridged donor/acceptor dye |

| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) |

| LiTFSI | Bis(trifluoromethane)sulfonimide lithium salt |

| tBP | 4-tert-butylpyridine |

Application in Organic Field-Effect Transistors (OFETs)

The charge transport properties of 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene have been evaluated for its potential use in organic field-effect transistors (OFETs). Its performance is particularly insightful when compared to its geometric isomer, 2,7-bis(diphenylamino)-9,9'-spirobifluorene, where the diphenylamino groups are attached to different positions on the fluorene units.

Detailed studies using time-of-flight (TOF) techniques have measured the hole mobility of this compound. In these analyses, 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene is often referred to as 22DPSF. Research indicates that the positioning of the functional groups has a significant impact on intermolecular interactions and, consequently, on charge mobility. The isomer 27DPSF, where the amino groups are on the same biphenyl (B1667301) branch, exhibited one of the highest hole mobilities among a series of tested derivatives due to stronger intermolecular interactions. ntu.edu.tw In contrast, for the 2,2'-disubstituted systems, spatial hindrance between molecules plays a more critical role in the hole transport behavior. ntu.edu.tw

| Compound Name | Abbreviation | Substitution Pattern | Measured Hole Mobility (μ) at E = 0.25 MV/cm |

|---|---|---|---|

| 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene | 22DPSF | Diarylamino groups on separate fluorene moieties | 1.1 x 10-4 cm2 V-1 s-1 |

| 2,7-Bis(diphenylamino)-9,9'-spirobifluorene | 27DPSF | Diarylamino groups on the same fluorene moiety | 4.0 x 10-4 cm2 V-1 s-1 |

Data sourced from a study on disubstituted 9,9'-spirobifluorene-based triaryldiamines. ntu.edu.tw

Exploration in Other Emerging Optoelectronic Technologies

2,2'-Bis(diphenylamino)-9,9'-spirobifluorene has been incorporated into other optoelectronic devices, most notably as a functional component in emitters for light-emitting cells.

| Performance Metric | Value | Voltage |

|---|---|---|

| Peak External Quantum Efficiency (EQE) | 0.020% | 2.4 V |

| Peak Current Efficiency | 0.013 cd A-1 | 2.4 V |

| Peak Power Efficiency | 0.017 lm W-1 | 2.4 V |

Data sourced from research on a bis(diphenylamino)-9,9′-spirobifluorene functionalized Ir(III) complex. rsc.org

The compound has also been noted for its use as an effective hole-transporting material in the development of highly efficient blue electrophosphorescent Organic Light-Emitting Diodes (OLEDs), further confirming its utility in charge-transporting roles within emissive devices. ntu.edu.tw

Future Research Directions and Perspectives

Expansion to Novel Spiro Aromatic Scaffolds and Hybrid Architectures

A significant avenue for future research lies in the development of novel spiro aromatic scaffolds that extend beyond the conventional 9,9'-spirobifluorene core. The exploration of new spiro-conjugated systems can lead to materials with unique three-dimensional structures and electronic properties.

One promising direction is the construction of extended pure aromatic hydrocarbon materials by assembling multiple spirobifluorene fragments. researchgate.net This approach aims to create materials with reduced molecular complexity that can be synthesized with greater ease, potentially leading to more robust and stable devices. researchgate.net Another area of interest is the creation of hybrid architectures that incorporate different aromatic units into the spiro framework. For instance, the development of spiro[fluorene-9,9′-xanthene] (SFX) based materials has shown considerable promise. acs.orgrsc.org These hybrid structures offer a versatile platform for tuning the optoelectronic properties of the resulting materials. acs.org

Furthermore, the synthesis of molecules incorporating a triphenylamine (B166846) donor and an oxadiazole acceptor into the spirobifluorene skeleton has been shown to yield blue hot exciton (B1674681) emitters with high photoluminescence quantum yields and balanced charge carrier mobilities. researchgate.net The continued exploration of such donor-acceptor architectures within novel spiro frameworks is a key area for future development. The goal is to create a broader library of spiro-based materials with tailored properties for specific applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. acs.orgunimi.it

Advanced Molecular Engineering for Enhanced Performance and Stability under Operational Conditions

Improving the performance and long-term operational stability of organic electronic devices is a critical challenge. Advanced molecular engineering of spirobifluorene derivatives offers a powerful tool to address this issue. Future research will focus on sophisticated molecular design strategies to enhance intrinsic material properties and device longevity.

Key strategies that will continue to be explored include:

Side-chain modification: The strategic addition and modification of side chains can influence solubility, film morphology, and intermolecular interactions, all of which impact device performance and stability. acs.org

π-conjugation extension: Extending the π-conjugated system of the spirobifluorene core can lead to red-shifted absorption and emission, as well as improved charge carrier mobility. acs.orgacs.org

Functional group addition: The introduction of specific functional groups, such as electron-donating or -accepting moieties, allows for precise tuning of the energy levels and charge transport characteristics of the material. acs.orgacs.org

Deuteration: Targeted deuteration of the donor and/or acceptor units in thermally activated delayed fluorescence (TADF) emitters has been shown to enhance photostability and, consequently, the operational lifetime of OLEDs. nih.gov This subatomic-level modification is a promising strategy for creating more robust materials. nih.gov

In addition to modifying the core molecule, research into the interactions at the interfaces between different layers in a device is crucial. For instance, in top-emitting OLEDs, degradation can occur at the interface between the silver anode and the hole transport layer (HTL). d-nb.info The development of new spirobifluorene-based HTLs with improved thermal stability and the use of buffer layers are important areas of investigation to suppress such degradation mechanisms. d-nb.info By combining these molecular engineering approaches, researchers aim to develop next-generation spirobifluorene materials with significantly enhanced performance and the stability required for commercial applications. unimi.itnih.gov

Development of Cost-Effective and Scalable Synthetic Methodologies

The widespread adoption of spirobifluorene-based materials in commercial organic electronics is contingent upon the development of cost-effective and scalable synthetic methodologies. While current methods have enabled the synthesis of a wide range of derivatives, they can be complex, multi-step processes that are not always suitable for large-scale production. unimi.it

Future research in this area will focus on several key objectives:

Simplifying Synthetic Routes: A primary goal is to reduce the number of synthetic steps required to produce 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene and its derivatives. One-pot synthesis and tandem reactions are attractive strategies for streamlining the production process. pku.edu.cn

Avoiding Problematic Reactions: Current synthetic routes sometimes involve challenging reactions such as the Sandmeyer reaction or troublesome bromination steps that can lead to isomeric impurities and difficult purification. nih.govnycu.edu.tw Developing alternative synthetic pathways that circumvent these issues is a high priority. nih.govnycu.edu.tw

Improving Yields and Purity: Research will aim to optimize reaction conditions to maximize yields and minimize the formation of byproducts. This is crucial for ensuring the high purity required for electronic-grade materials. nbinno.com

Recent advancements have shown promise in this area. For example, new methods have been developed for the synthesis of key intermediates like 2,2'-dibromo-9,9'-spirobifluorene (B1249592) that avoid the drawbacks of previous approaches. nih.govnycu.edu.tw Palladium-catalyzed cross-coupling reactions have also proven to be an effective method for the synthesis of complex spirobifluorene derivatives in a single step. pku.edu.cnnbinno.com The continued development of such innovative and efficient synthetic strategies will be critical for the commercial viability of spirobifluorene-based technologies.

Exploration of New Derivatization Strategies for Tunable Optoelectronic Responses

The versatility of the spirobifluorene scaffold allows for extensive derivatization, enabling the fine-tuning of its optoelectronic properties for a wide range of applications. Future research will continue to explore new derivatization strategies to achieve even greater control over the molecular and electronic characteristics of these materials.

A key focus will be on the strategic placement of various substituents on the spirobifluorene core. For example, the introduction of electron-withdrawing groups like fluorine (F) and trifluoromethyl (CF3) can be used to tune the photophysical properties, energy levels, and thermal stabilities of the resulting materials. rsc.orgresearchgate.net This approach has been successfully employed to develop new host materials for highly efficient blue OLEDs. rsc.orgresearchgate.net

The substitution pattern on the fluorene (B118485) units also plays a crucial role in determining the properties of the molecule. While symmetric substitution at the 2,2',7,7' positions is common, exploring asymmetric substitution patterns can lead to materials with unique properties, including chirality. acs.org Further investigation into asymmetrically substituted spirobifluorenes could open up new possibilities for applications in chiroptoelectronics.

Moreover, the development of "three-in-one" systems, where a single molecule incorporates a luminescent chromophore with both electron and hole transporting moieties, represents an exciting frontier. rsc.org Functionalizing the spirobifluorene core with different chemical entities to create such multifunctional materials could simplify device architecture and improve performance. rsc.org The ongoing exploration of novel synthetic routes and derivatization techniques will undoubtedly lead to the discovery of new spirobifluorene-based materials with tailored optoelectronic responses for next-generation electronic devices. rsc.orgnih.gov

Integration into Next-Generation Flexible and Transparent Organic Electronic Devices

The unique structural and electronic properties of 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene and its derivatives make them highly promising candidates for next-generation flexible and transparent organic electronic devices. Their rigid, non-planar spiro architecture helps to suppress crystallization and promote the formation of stable amorphous films, which is essential for the fabrication of uniform and reliable devices. acs.org

Future research will focus on leveraging these properties to integrate spirobifluorene-based materials into a variety of advanced device architectures. In the realm of flexible electronics, the inherent morphological stability of spiro compounds is a significant advantage. d-nb.info This stability is crucial for maintaining device performance under mechanical stress. Further development of spirobifluorene-based materials with enhanced flexibility and durability will be a key area of investigation.

For transparent electronics, the ability to tune the optical properties of spirobifluorene derivatives is of paramount importance. By carefully selecting substituents, it is possible to design materials that are highly transparent in the visible region of the electromagnetic spectrum while maintaining excellent charge transport properties. The use of spirobifluorene-based materials as transparent charge transport layers or as hosts for emissive layers in transparent OLEDs is a promising avenue for future research.

Furthermore, the development of water/alcohol-soluble spirobifluorene derivatives opens up the possibility of using environmentally friendly solution-based processing techniques for device fabrication. rsc.org This could lead to lower manufacturing costs and reduced environmental impact. The integration of these advanced materials into flexible and transparent displays, wearable sensors, and smart windows represents a significant long-term goal for the field of organic electronics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,2'-Bis(diphenylamino)-9,9'-spirobifluorene?

- Methodological Answer : The compound is typically synthesized via a two-step process. First, 9,9′-spirobifluorene undergoes bromination to yield 2,2'-dibromo-9,9'-spirobifluorene, as described in improved protocols avoiding Sandmeyer reactions . Second, the bromine atoms are replaced with diphenylamino groups via palladium-catalyzed Buchwald-Hartwig amination. Key reaction conditions include using Pd(dba)₂ as a catalyst, Xantphos as a ligand, and toluene as the solvent at 110°C under nitrogen. Yields can exceed 70% after purification by column chromatography .

Q. Which characterization techniques are critical for structural confirmation?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : To verify substitution patterns and purity.

- X-ray diffraction : For crystallographic confirmation of the spiro-conformation and substituent alignment (e.g., fluorinated derivatives in ).

- Thermogravimetric analysis (TGA) : To assess thermal stability (Td₅ > 400°C in spirobifluorene-based polyimides ).

- Photoluminescence (PL) spectroscopy : To measure emission spectra and quantum yields (Φf) in solution and solid states .

Q. What are the primary optoelectronic applications of this compound?

- Methodological Answer : It serves as:

- Emitter/co-host in OLEDs : Exhibits tunable emission from blue to yellow based on dipole moment engineering .

- Host material : Enhances charge transport in devices due to high hole mobility (e.g., 10⁻⁴ cm²/V·s in methoxy-spiro derivatives ).

- Building block for microporous polymers : Brominated analogs are precursors for gas-separation membranes with high CO₂ permeability (693 Barrer in PMDA–BSBF polyimides ).

Advanced Research Questions

Q. How do molecular dipole moments influence photoluminescence quantum yields (Φf)?

- Methodological Answer : Strong intramolecular dipoles (e.g., in 2,2'-bis(diphenylamino)-7,7'-dicyanovinyl derivatives) induce local electric fields that promote non-radiative decay, reducing Φf by up to 50% compared to weakly dipolar analogs. Computational modeling (DFT) quantifies dipole moments and correlates them with experimental quenching rates. Mitigation strategies include isolating dipolar emitters in low-polarity host matrices (e.g., Alq₃) to suppress intermolecular dipole interactions .

Q. What strategies address efficiency losses in OLEDs using this compound?

- Methodological Answer :

- Host-guest engineering : Doping dipolar emitters (e.g., DCV derivatives) into non-polar hosts reduces concentration quenching, achieving external quantum efficiencies (EQE) up to 4.92% .

- Substituent tuning : Introducing electron-withdrawing groups (e.g., F, CF₃) adjusts HOMO/LUMO levels, improving charge balance. For example, fluorinated spirobifluorenes achieve turn-on voltages as low as 3.4 V .

Q. How does substitution patterning affect thermal stability and solubility in polymeric systems?

- Methodological Answer :

- Thermal stability : Bromine substituents increase steric hindrance, reducing polymer packing efficiency and raising decomposition temperatures (Td₅ > 416°C in spiro-polyesters ).

- Solubility : Bulky diphenylamino groups enhance solubility in chloroform and THF, enabling solution processing of films for optoelectronic devices .

Q. What computational methods predict substituent effects on electronic properties?

- Methodological Answer : Density functional theory (DFT) calculates HOMO/LUMO levels and dipole moments. For example, simulations of PMDA–SBF vs. PMDA–BSBF polyimides reveal twisted geometries (77.8° dihedral angles) that increase free volume and gas permeability . Time-dependent DFT (TD-DFT) models excited-state behavior, guiding the design of derivatives with target emission wavelengths .

Data Contradictions and Resolutions

- Dipole Moment vs. Efficiency : While strongly dipolar derivatives (e.g., DCV) show lower Φf in neat films, their isolation in host matrices restores performance, resolving apparent contradictions between molecular design and device metrics .

- Synthetic Yields : Early methods for dibromospirobifluorene suffered from low yields (<50%), but improved protocols using Cu(I)/DMF systems achieve >89% yields, emphasizing reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.